molecular formula C17H17BrN4OS B12153192 3-[(3-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine

3-[(3-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12153192
M. Wt: 405.3 g/mol
InChI Key: AHEMXLIXTCJLOZ-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a suitable phenyl precursor to introduce the bromine atom.

    Thioether Formation: The bromophenyl intermediate is then reacted with a thiol compound to form the bromophenylmethylthio group.

    Triazole Ring Formation: The key step involves the cyclization of the intermediate with hydrazine derivatives to form the triazole ring.

    Ethoxyphenyl Substitution: Finally, the ethoxyphenyl group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[(3-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

    Medicinal Chemistry: The compound’s triazole ring and functional groups make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Studies: It can be used to study enzyme inhibition, receptor binding, and other biological interactions.

    Material Science: The compound’s unique structure may be explored for applications in material science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl and ethoxyphenyl groups may enhance binding affinity and selectivity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylthio-1H-1,2,4-triazole: This compound shares the triazole ring and methylthio group but lacks the bromophenyl and ethoxyphenyl groups.

    5-(3-Bromophenyl)-1H-1,2,4-triazole-3-thiol: Similar in structure but with a thiol group instead of the ethoxyphenyl group.

Uniqueness

3-[(3-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine is unique due to the combination of the bromophenyl, methylthio, and ethoxyphenyl groups

Properties

Molecular Formula

C17H17BrN4OS

Molecular Weight

405.3 g/mol

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-(3-ethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H17BrN4OS/c1-2-23-15-8-4-6-13(10-15)16-20-21-17(22(16)19)24-11-12-5-3-7-14(18)9-12/h3-10H,2,11,19H2,1H3

InChI Key

AHEMXLIXTCJLOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Br

Origin of Product

United States

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